molecular formula C21H18FN3O3S B2548648 (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione CAS No. 327076-94-8

(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione

Cat. No.: B2548648
CAS No.: 327076-94-8
M. Wt: 411.45
InChI Key: NSVRNEDPEGIHOW-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione: is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a piperazine ring substituted with a fluorophenyl group and a furan ring substituted with a nitrophenyl group, connected via a methanethione linkage.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorophenylpiperazine with 5-(3-nitrophenyl)furan-2-carbaldehyde in the presence of a thiolating agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amino derivatives

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanone
  • (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanol
  • (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methane

Uniqueness

The uniqueness of (4-(4-Fluorophenyl)piperazin-1-yl)(5-(3-nitrophenyl)furan-2-yl)methanethione lies in its specific structural features, such as the presence of both a fluorophenyl and a nitrophenyl group, as well as the methanethione linkage. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[5-(3-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c22-16-4-6-17(7-5-16)23-10-12-24(13-11-23)21(29)20-9-8-19(28-20)15-2-1-3-18(14-15)25(26)27/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVRNEDPEGIHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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